molecular formula C17H19NO5S2 B2500579 Ethyl 2-(3-(benzylsulfonyl)propanamido)thiophene-3-carboxylate CAS No. 923448-14-0

Ethyl 2-(3-(benzylsulfonyl)propanamido)thiophene-3-carboxylate

Cat. No.: B2500579
CAS No.: 923448-14-0
M. Wt: 381.46
InChI Key: QSHSSGIFWAXLRF-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(benzylsulfonyl)propanamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-(benzylsulfonyl)propanamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the Gewald reaction, which is a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-(benzylsulfonyl)propanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Ethyl 2-(3-(benzylsulfonyl)propanamido)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(3-(benzylsulfonyl)propanamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Properties

IUPAC Name

ethyl 2-(3-benzylsulfonylpropanoylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S2/c1-2-23-17(20)14-8-10-24-16(14)18-15(19)9-11-25(21,22)12-13-6-4-3-5-7-13/h3-8,10H,2,9,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHSSGIFWAXLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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